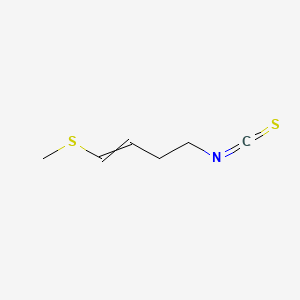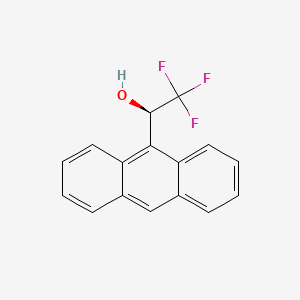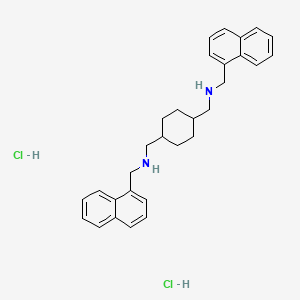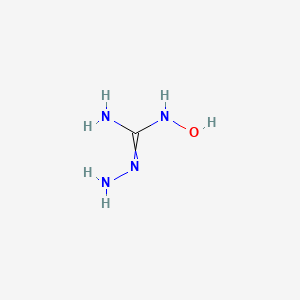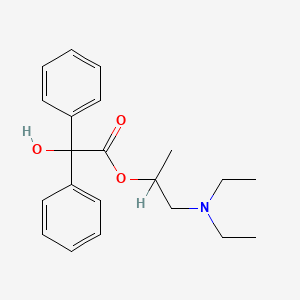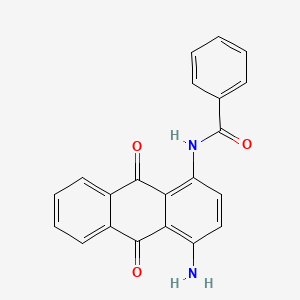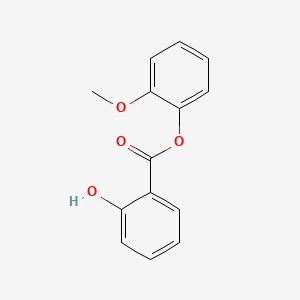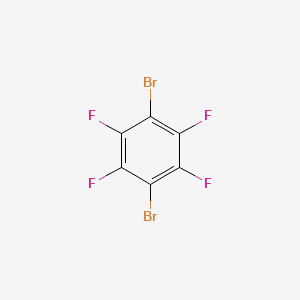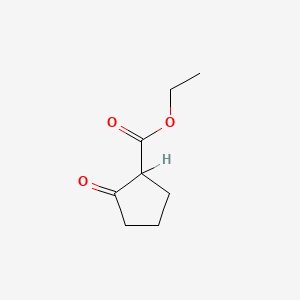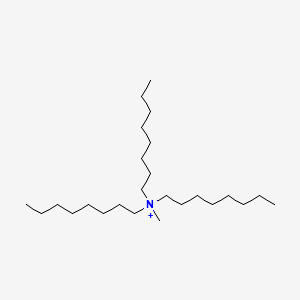
Methyltricaprylylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltrioctylammonium is a quaternary ammonium ion with three octyl groups and one methyl group attached to the nitrogen.
Wissenschaftliche Forschungsanwendungen
Phase Transfer Catalyst
Methyltricaprylylammonium chloride has been used as a phase transfer catalyst in processes aimed at the destruction of methyl bromide in air streams. Methyl bromide is a pesticide often used for fumigation, including the destruction of anthrax spores. The effectiveness of sodium sulfide aqueous solution, when accompanied by this compound chloride as a phase transfer catalyst, was demonstrated for scrubbing methyl bromide present in air (Bielski & Joyce, 2008).
Sludge Dewatering in Wastewater Treatment
This compound chloride has been studied in the context of wastewater treatment, specifically for sludge dewatering. Copolymers resembling commercial products were synthesized, offering a greener solution by eliminating acrylamide monomer, a suspected carcinogen. The study highlighted the potential of these copolymers as efficient sludge dewatering aids, providing an environmentally friendly alternative to current practices (Lu et al., 2014).
Interaction with Poly(methacrylic acid)
The interaction of this compound chloride with poly(methacrylic acid) was investigated to understand the surfactant interactions with the polymer. The study provided insights into the interaction strengths and the bulk and surface behavior of these systems, potentially guiding future applications in various industries (Anghel et al., 2011).
Antimicrobial Applications
This compound chloride was utilized in the treatment of cotton fibers by grafting copolymerization, resulting in treated cotton fabrics with significant antimicrobial properties. The presence of quaternary ammonium groups in the treated samples led to a notable decrease in bacteria such as Staphylococcus aureus and Escherichia coli O157:H7, indicating its potential use in creating antimicrobial materials (Liu et al., 2014).
Eigenschaften
| 22061-11-6 | |
Molekularformel |
C25H54N+ |
Molekulargewicht |
368.7 g/mol |
IUPAC-Name |
methyl(trioctyl)azanium |
InChI |
InChI=1S/C25H54N/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3/h5-25H2,1-4H3/q+1 |
InChI-Schlüssel |
ZUZLIXGTXQBUDC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC |
| 22061-11-6 | |
Synonyme |
Aliquat 336 capriquat methyltricaprylylammonium methyltricaprylylammonium chloride methyltrioctylammonium chloride MTOATFA cpd TOMAC salt tricaprylylmethylammonium trioctylmethylammonium trioctylmethylammonium chloride trioctylmethylammonium iodide trioctylmethylammonium trifluoroacetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


